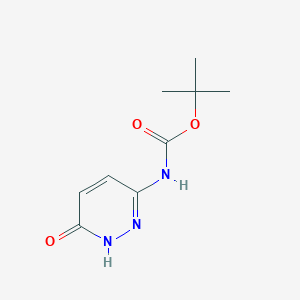tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate
CAS No.:
Cat. No.: VC17425184
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3O3 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14) |
| Standard InChI Key | BCRDXUGOODYMTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NNC(=O)C=C1 |
Introduction
Structural Identity and Molecular Characteristics
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate belongs to the pyridazinone class, featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6. The tert-butyl carbamate moiety at position 3 enhances steric bulk, influencing solubility and metabolic stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1239840-06-2 | |
| Molecular Formula | ||
| Molecular Weight | 211.22 g/mol | |
| Density | N/A | |
| Boiling Point | N/A | |
| Synonyms | tert-Butyl N-(6-hydroxypyridazin-3-yl)carbamate |
The absence of reported density and boiling point values suggests challenges in experimental determination or limited commercial availability .
Synthesis and Chemical Reactivity
The compound is synthesized via carbamate formation between 6-oxo-1,6-dihydropyridazin-3-amine and tert-butyl carbonochloridate under basic conditions. A related patent discloses its role as an intermediate in Resmetirom production, where it undergoes coupling with dichlorophenyl triazine derivatives .
Key Synthetic Steps:
-
Amination: Introduction of the carbamate group using tert-butyl chloroformate.
-
Purification: Chromatography or crystallization to achieve >95% purity .
The tert-butyl group enhances solubility in organic solvents, facilitating downstream reactions .
Physicochemical and Analytical Profiling
Stability and Solubility
The compound exhibits stability in aqueous and organic media, with no reported degradation under standard storage conditions . Limited aqueous solubility is offset by miscibility in dimethyl sulfoxide (DMSO) and acetonitrile, making it suitable for pharmacokinetic studies .
Spectroscopic Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) reveals a molecular ion peak at m/z 212.1 ([M+H]) .
-
Nuclear Magnetic Resonance (NMR): -NMR spectra show characteristic tert-butyl singlet at δ 1.45 ppm and pyridazinone aromatic protons between δ 7.2–8.1 ppm .
Pharmacological Applications
Role in THRβ Agonist Development
As a precursor to Resmetirom, this compound’s pyridazinone core is critical for THRβ binding. Resmetirom’s liver-specific distribution and lipid-lowering efficacy in NASH models underscore its therapeutic potential .
Pharmacokinetic Profile (Derivatives)
In vivo studies of analogs like YWS01125 demonstrate rapid absorption (T = 1 h) and tissue distribution, excluding the brain and muscle . The tert-butyl group likely reduces first-pass metabolism, extending half-life to ~180 minutes .
Analytical Methods and Quality Control
UPLC-MS/MS Quantification
A validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method achieves linearity () across 1–500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL . Sample preparation involves protein precipitation with acetonitrile, ensuring >85% recovery .
Table 2: UPLC-MS/MS Parameters for Plasma Analysis
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile/0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Retention Time | 2.8 min |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume